



# Application Notes & Protocols: Bioassay Methods for Testing Celangulin Insecticidal Activity

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Compound of Interest		
Compound Name:	Celangulin	
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### Introduction

Celangulin is a group of bioactive sesquiterpene polyol esters derived from the Chinese bittersweet plant, Celastrus angulatus.[1][2] These compounds, particularly Celangulin-V, have demonstrated significant antifeedant and insecticidal properties against a variety of agricultural pests, primarily Lepidoptera larvae.[1][3] The primary mode of action involves the disruption of the insect's digestive system, specifically targeting the midgut epithelial cells.[3][4] This document provides detailed protocols for various bioassay methods to evaluate the insecticidal efficacy of Celangulin and its derivatives, along with summarized quantitative data from published studies.

Mechanism of Action: Targeting the Insect Midgut V-ATPase

Celangulin's insecticidal effect is primarily initiated after oral ingestion by the insect.[3] The compound targets the vacuolar-type H+-ATPase (V-ATPase), a crucial proton pump located on the apical membranes of midgut epithelial cells.[5][6] Specifically, Celangulin-V has been shown to bind to the H subunit of V-ATPase.[5][7] This binding inhibits the enzyme's activity, disrupting the vital proton gradient across the midgut epithelium.[5][8] The failure of this ion transport leads to a rapid depolarization of the apical membrane, causing swelling and eventual lysis of the midgut cells.[4][5] This cellular damage results in leakage of cytoplasmic contents, loss of body fluid, and ultimately, insect death.[3][4]



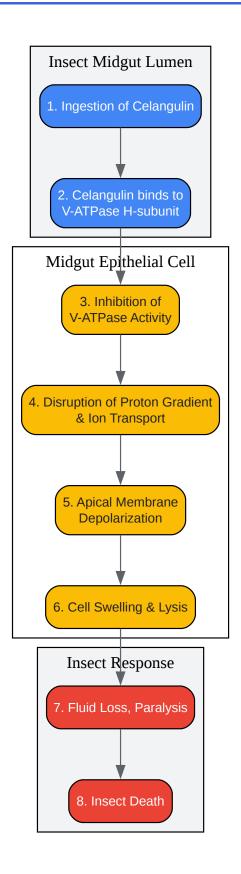


Figure 1. Proposed mechanism of action for **Celangulin**.



# **Quantitative Insecticidal Activity Data**

The following tables summarize the reported insecticidal activity of **Celangulin** and its derivatives against various insect species.

Table 1: Lethal Dose (LD50) and Knockdown Dose (KD50) Values for Celangulin

Compound/ Derivative	Insect Species	Bioassay Type	Value (unit)	Duration	Reference
Celangulin	Solenopsis invicta (large workers)	Contact Toxicity	0.086 ng/ant	12 h	[1]
Celangulin	Solenopsis invicta (large workers)	Contact Toxicity	0.046 ng/ant	24 h	[1][9][10]
Celangulin	Solenopsis invicta (large workers)	Contact Toxicity	0.039 ng/ant	36 h	[1]
Celangulin	Solenopsis invicta (large workers)	Contact Toxicity	0.035 ng/ant	48 h	[1]
Celangulin-V	Mythimna separata	Stomach Toxicity	301.0 μg/g	-	[11]
Celangulin-V Derivative (1- 6)	Mythimna separata (3rd instar)	Stomach Toxicity	231.2 μg/g	-	[12]
Celangulin-V Ether Derivative (c)	Mythimna separata (3rd instar)	Stomach Toxicity	101.33 μg/g	-	[11]
Celangulin-V Ether Derivative (b)	Mythimna separata (3rd instar)	Stomach Toxicity	135.9 µg/g	-	[11]



Table 2: Lethal Time (LT50) Values for Celangulin

Compound	Insect Species	Concentrati on	LT50 (hours)	LT95 (hours)	Reference
Celangulin	Solenopsis invicta	0.125 mg/L	9.905	25.227	[1]
Celangulin	Solenopsis invicta	0.063 mg/L	14.433	194.821	[1]
Celangulin	Solenopsis invicta	0.031 mg/L	53.918	385.491	[1]
Celangulin (0.10% dust)	Solenopsis invicta	0.10%	37.435	79.107	[1]

Table 3: Mortality Data for Celangulin-V and Ester Derivatives

Compound	Insect Species	Bioassay Type	Concentrati on	Mortality (%)	Reference
Celangulin-V	Mythimna separata (3rd instar)	Stomach Toxicity	10 mg/mL	66.7	[13]
Derivative 1.1 (Acetyl)	Mythimna separata (3rd instar)	Stomach Toxicity	10 mg/mL	75.0	[2][13][14]
Derivative 1.2 (Propionyl)	Mythimna separata (3rd instar)	Stomach Toxicity	10 mg/mL	83.3	[2][13][14]

# **Experimental Protocols**

# Protocol 1: Stomach Toxicity Bioassay (Leaf Disc Method)





This method is used to determine the oral toxicity of **Celangulin**, simulating the natural route of exposure for phytophagous insects. It is particularly effective for leaf-eating larvae such as Mythimna separata.[2]

Objective: To quantify the mortality rate of target insects after ingesting leaves treated with **Celangulin**.

### Materials:

- Celangulin or its derivatives
- Acetone (or other suitable solvent)
- Micropipette (1-10 μL)
- Fresh, untreated host plant leaves (e.g., wheat, cabbage)
- Cork borer or scalpel
- Petri dishes (Ø 9-10 cm)
- Fine-tipped forceps
- Test insects (e.g., third-instar larvae of M. separata)
- Growth chamber set to appropriate conditions (e.g., 25°C, 75-80% RH, 16:8 L:D photoperiod)[5]

- Preparation of Test Solutions: Dissolve **Celangulin** in acetone to achieve the desired test concentrations (e.g., 10 mg/mL).[2][13] Use acetone alone as a negative control.
- Leaf Disc Preparation: Cut fresh host plant leaves into uniform discs of a known area (e.g., 0.5 cm x 0.5 cm).[2]
- Treatment Application: Using a micropipette, apply 1 μL of the test solution (or control) evenly onto the surface of each leaf disc.[2] Allow the solvent to evaporate completely in a





fume hood.

- Insect Exposure: Place one treated leaf disc into a Petri dish. Introduce a single, pre-starved (for ~2 hours) larva into the dish.[2]
- Incubation: Seal the Petri dishes and place them in a growth chamber under controlled environmental conditions.
- Data Collection: Record the number of dead or knocked-down larvae at specified time intervals (e.g., 2, 24, 48, and 72 hours). Knocked-down larvae may appear narcotized, immobilized, and unresponsive to stimuli.[2]
- Analysis: Calculate the percentage of mortality for each concentration. If multiple concentrations are tested, calculate the LD<sub>50</sub> or KD<sub>50</sub> value using Probit analysis.[11]



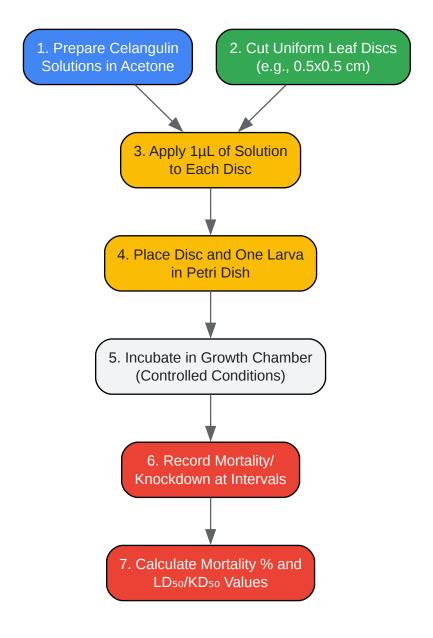


Figure 2. Workflow for the Stomach Toxicity Bioassay.

# **Protocol 2: Contact Toxicity Bioassay (Topical Application)**

This assay evaluates the toxicity of **Celangulin** upon direct contact with the insect cuticle. It is useful for assessing efficacy against insects that may not readily ingest the compound, such as ants.[1][9]



Objective: To determine the dose-dependent mortality of insects after topical application of **Celangulin**.

### Materials:

- Celangulin test solutions of varying concentrations
- Microsyringe or micropipette
- CO<sub>2</sub> for anesthetizing insects
- Test insects (e.g., large workers of Solenopsis invicta)
- Glass Petri dishes or vials with a substrate and food/water source
- Fluon® or similar substance to prevent escape
- Growth chamber (e.g., 26°C, 60% RH, 14:10 L:D cycle)[1]

- Insect Preparation: Collect healthy, uniform-sized insects. Briefly anesthetize them with CO<sub>2</sub> to immobilize them for treatment.
- Topical Application: Using a microsyringe, apply a precise volume (e.g., 0.5-1 μL) of the
   Celangulin solution directly to the dorsal thorax of each anesthetized insect. The control
   group should be treated with solvent only.
- Recovery and Observation: Place the treated insects into the observation containers (e.g., Petri dishes with rims coated with Fluon®).[1] Provide a suitable food source and water.
- Incubation: Transfer the containers to a growth chamber with controlled conditions.
- Data Collection: Record mortality at regular intervals (e.g., 12, 24, 36, 48 hours).[1] An insect is considered dead if it shows no movement when prodded with a fine brush.
- Analysis: Calculate the percentage mortality and determine the LD<sub>50</sub> values at each time point using Probit analysis.[15]



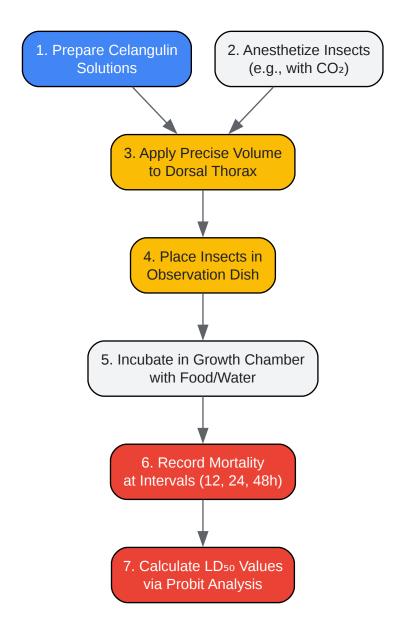


Figure 3. Workflow for the Contact Toxicity Bioassay.

# Protocol 3: Antifeedant Bioassay (Leaf Disc Choice Method)

This method assesses the ability of **Celangulin** to deter feeding, which is a key aspect of its protective capabilities for plants.[16]

Objective: To measure the reduction in food consumption by insects when presented with a choice between treated and untreated food sources.



### Materials:

- Celangulin test solutions
- Solvent control (e.g., acetone)
- Host plant leaves
- · Cork borer
- Petri dishes with a moist filter paper lining
- Test insects (e.g., third-instar larvae of M. separata)[16]
- Leaf area meter or scanner and image analysis software
- Growth chamber

- Solution and Disc Preparation: Prepare Celangulin solutions and a solvent control. Cut pairs
  of leaf discs of identical size using a cork borer.
- Treatment: Treat one disc from each pair with the **Celangulin** solution and the other with the solvent control. Allow the solvent to evaporate.
- Assay Setup: Place one treated disc and one control disc on opposite sides of a Petri dish lined with moist filter paper to prevent desiccation.
- Insect Introduction: Introduce one pre-starved insect into the center of each Petri dish.[16]
- Incubation: Place the dishes in a growth chamber for a set period (e.g., 24 or 48 hours).[16]
- Data Collection: After the incubation period, remove the leaf discs. Measure the area consumed from both the treated and control discs using a leaf area meter or by scanning and analyzing the images.



- Analysis: Calculate the Antifeedant Index (AFI) or Feeding Deterrence Index (FDI) using the formula:
  - $\circ$  AFI (%) = [(C T) / (C + T)] \* 100
  - Where C = area consumed on the control disc, and T = area consumed on the treated disc.[17]

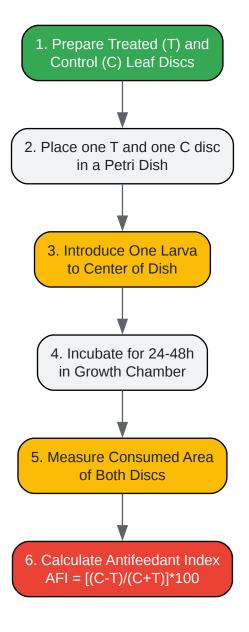


Figure 4. Workflow for the Antifeedant Choice Bioassay.



# **Protocol 4: Horizontal Transfer Bioassay**

This assay is particularly relevant for social insects like ants and termites. It measures the ability of an insecticide to be passed from a treated individual ("donor") to untreated nestmates ("recipients"), leading to secondary mortality.[18]

Objective: To evaluate the secondary and tertiary mortality caused by **Celangulin** through social contact.

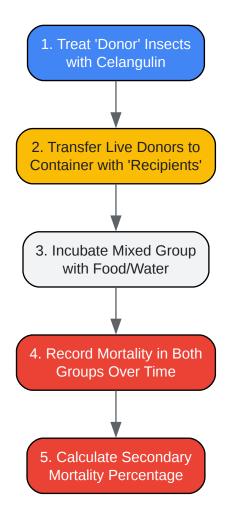
#### Materials:

- Celangulin solution or dust formulation[1]
- Test insects (e.g., Solenopsis invicta workers)
- Primary containers for treating donors
- Secondary containers with untreated recipient colonies
- Food and water source

- Donor Treatment: Expose a group of "donor" insects to Celangulin. This can be done via contact with a treated surface, a dust formulation, or topical application.
- Donor Introduction: After a set exposure time, transfer the live donors to a new container holding a larger population of untreated "recipient" insects (e.g., at a 1:5 or 1:10 donor-torecipient ratio).[18]
- Incubation and Observation: Maintain the mixed group in a growth chamber with food and water.
- Data Collection: Record the mortality in both the donor and recipient groups daily for an extended period (e.g., 72-96 hours).[1]
- Tertiary Transfer (Optional): To assess tertiary transfer, take live recipients from the previous step and introduce them to a new, untreated colony.



 Analysis: Calculate the percentage of secondary (and tertiary) mortality over time, correcting for any control mortality using Abbott's formula.



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Figure 5. Workflow for the Horizontal Transfer Bioassay.

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